molecular formula C11H11FN2 B1446414 6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline CAS No. 1376222-40-0

6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline

Cat. No.: B1446414
CAS No.: 1376222-40-0
M. Wt: 190.22 g/mol
InChI Key: HYLRITBJJQAEOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with 2-fluorobenzaldehyde in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline and dihydroquinazoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline
  • 6-bromo-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline
  • 6-methyl-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline

Uniqueness

The presence of the fluorine atom at the 6th position in 6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline imparts unique chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-fluoro-1,2,3,5-tetrahydropyrrolo[1,2-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c12-9-3-1-4-10-8(9)7-13-11-5-2-6-14(10)11/h1,3-4H,2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLRITBJJQAEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NCC3=C(N2C1)C=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline
Reactant of Route 2
Reactant of Route 2
6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline
Reactant of Route 3
6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline
Reactant of Route 4
6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline
Reactant of Route 5
6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline
Reactant of Route 6
6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline

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